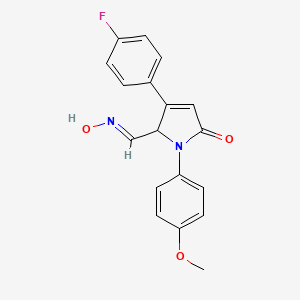

3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone” is also known as Oxadiazon . It is a pre-emergence or early post-emergence herbicide used to control bindweed and some annual broad-leaved weeds in food and non-food situations . It is widely used to control annual broad-leaved weeds and grasses in fruit trees, turf, rice, soybean, sunflower, cotton, some flower species, and ornamental plants .

Molecular Structure Analysis

The molecular formula of Oxadiazon is C15H18Cl2N2O3 . The molecular structure is based on structures generated from information available in ECHA’s databases . The exact mass of the molecule is 344.069458 .Chemical Reactions Analysis

Oxadiazon is characterized by a high persistence in the soil with a DT50 from three to six months . The degradation of the herbicide in different soils is low and losses of oxadiazon by volatilization and leaching are considered negligible .Physical And Chemical Properties Analysis

Oxadiazon has a molecular weight of 345.221 . It has a density of 1.3±0.1 g/cm3, a boiling point of 417.0±55.0 °C at 760 mmHg, and a melting point of 88-90°C . It has a low water solubility (0.57 mg/L) and a strong adsorption on soil colloids and humus that confers a Koc in the range 1400-3200 mL/g .Applications De Recherche Scientifique

Analgesic Activity

The compound 3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone belongs to the 4(3H)-quinazolinone class, which has been reported to possess various biological activities, including analgesic effects. A study by Osarumwense Peter Osarodion (2023) on similar quinazolinone derivatives synthesized from methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid demonstrated significant in vitro analgesic activity, suggesting potential applications of 3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone in pain management (Osarodion, 2023).

Anti-inflammatory Properties

Quinazolinone derivatives are known for their anti-inflammatory properties. Manivannan and Chaturvedi (2011) conducted a study on methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones, finding that these compounds exhibited promising anti-inflammatory activity. This indicates that the specific compound 3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone could potentially be explored for its anti-inflammatory applications (Manivannan & Chaturvedi, 2011).

Synthesis and Therapeutic Activities

Quinazolinones, including the specified compound, are known for their broad spectrum of pharmacological and therapeutic activities, such as anticonvulsant, anticancer, and anti-ulcer properties. Dadgar and Kalkhorani (2015) emphasized the significance of quinazolinone moieties as a privileged class of fused heterocyclic compounds, highlighting their diverse therapeutic applications (Dadgar & Kalkhorani, 2015).

Antimicrobial and Antifungal Activity

Quinazolinone derivatives have demonstrated significant biological activity, including antimicrobial and antifungal effects. Research by Ravinder Nath ANISETTI and M. S. Reddy (2012) on novel quinazolinone analogs showed substantial antimicrobial and antifungal activity, suggesting the potential use of 3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone in this area (ANISSETTI & Reddy, 2012).

Luminescent Properties for Bioimaging

Quinazolinone derivatives have recently been recognized for their luminescent properties, making them promising candidates for fluorescent probes and biological imaging. A study by Zhiming Xing et al. (2021) discussed the advances in quinazolinones for their application in luminescent materials and bioimaging, which could be relevant for the compound (Xing et al., 2021).

Mécanisme D'action

Safety and Hazards

Oxadiazon is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and collecting spillage .

Propriétés

IUPAC Name |

3-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2S/c1-9(2)23-15-8-14(11(18)7-12(15)19)21-16(22)10-5-3-4-6-13(10)20-17(21)24/h3-9H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGNLJHYGLJTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)

![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)

![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)

![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)

![Methyl 2-amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2708101.png)

![7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride](/img/structure/B2708102.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2708104.png)